2-(4-nitrosopiperazin-1-yl)pyrimidine
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Overview
Description
2-(4-nitrosopiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol It is characterized by the presence of a pyrimidine ring substituted with a 4-nitrosopiperazinyl group
Preparation Methods
The synthesis of 2-(4-nitrosopiperazin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with nitrosopiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-(4-nitrosopiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Scientific Research Applications
2-(4-nitrosopiperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-nitrosopiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes. The nitroso group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
2-(4-nitrosopiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine: This compound also contains a piperazine ring but with a phenyl group instead of a nitroso group.
3-(piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring and is known for its antibacterial activity. The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
872826-80-7 |
---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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